molecular formula C19H20ClN5O3 B2688601 6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878729-00-1

6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2688601
CAS RN: 878729-00-1
M. Wt: 401.85
InChI Key: VGJZDMKBWOWEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H20ClN5O3 and its molecular weight is 401.85. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Host for Anions

Imidazole-containing bisphenols, closely related to the chemical structure , have been studied for their potential as hosts for various anions. These compounds demonstrate extensive hydrogen-bonded structures and are characterized by their strong intramolecular interactions, which can assist in the formation of layered structures or anion encapsulation. This suggests potential applications in fields like supramolecular chemistry or material science (Nath & Baruah, 2012).

Novel Compound Synthesis

Research has explored the reaction of similar imidazole compounds with other chemical entities to produce novel compounds. These novel compounds have been characterized by their unique structures, confirmed through methods like X-ray diffraction and spectral analysis. This indicates the utility of imidazole derivatives in synthetic chemistry for developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Klásek et al., 2010).

Luminescence Sensing

Imidazole derivatives have been utilized in the development of lanthanide metal-organic frameworks that demonstrate sensitivity to certain chemicals, such as benzaldehyde derivatives. These frameworks exhibit characteristic luminescence properties that can be potentially applied in fluorescence sensing technologies (Shi et al., 2015).

Chelating Agents

Research has shown that certain imidazole compounds can act as chelating agents, forming stable complexes with metal ions. This property is significant in applications like indicator papers for metal ion detection, which can be used in environmental monitoring or in various industrial processes (Akagane et al., 1974).

Paint Additives

Certain imidazole compounds have been studied for their potential application in paints. These compounds, when added to paint formulations, can enhance qualities such as photochromism, which refers to the change in color in response to light. This application can be significant in creating smart or responsive coatings for various purposes (Akagane & Matsuura, 1972).

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-11-5-6-13(9-14(11)20)25-12(2)10-24-15-16(21-18(24)25)22(3)19(28)23(17(15)27)7-4-8-26/h5-6,9-10,26H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJZDMKBWOWEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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